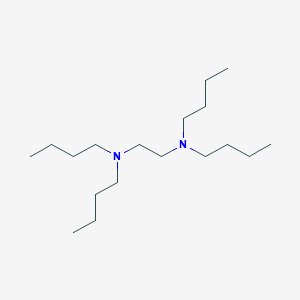

1,2-Ethanediamine, N1,N1,N2,N2-tetrabutyl-

Cat. No. B3207372

Key on ui cas rn:

10411-57-1

M. Wt: 284.5 g/mol

InChI Key: DNJDQMRARVPSHZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08658829B2

Procedure details

A three-necked round-bottomed flask (3 L) equipped with a Friedrich's condenser and an overhead mechanical stirrer is placed in a cooling bath. The flask is charged with dimethylformamide (DMF, 500 mL), potassium carbonate (2.1 mol), and potassium iodide (0.1 mol). The mixture is allowed to stir until the potassium iodide was dissolved (giving a faint yellow tint) and the potassium carbonate was fairly homogenized. Ethylenediamine (0.5 mol) is then added to the reaction mixture. 1-Chlorobutane (2.2 mol) is added drop-wise to the resulting reaction mixture from a pressure-equalizing addition funnel under efficient mechanical stirring. During the addition of the alkyl halide, the exothermic reaction which may occur is controlled by cooling the round-bottomed flask bath with the cooling bath so as to maintain the reaction temperature below room temperature (e.g., using a chiller temperature ˜5° C.). After all the alkyl halide has been added and any exotherm subsides, the cooling bath is replaced by a heating mantle or oil bath. The reaction mixture is then heated (˜50° C. reaction temperature; ˜70-80° C. bath temperature) under efficient stirring. After heating overnight, the reaction set-up is modified for vacuum distillation and unreacted alkyl halide and a majority of the DMF (about 400-450 mL) is removed. The resulting residual mixture in the reaction flask is partitioned between water and ethyl acetate in a separatory funnel to separate the polyalkylated product from the inorganic salts. The aqueous fraction is extracted three times with ethyl acetate and the combined ethyl acetate solutions are sequentially washed with water and brine solution. The ethyl acetate extract is dried over sodium sulfate, filtered and concentrated using a rotary evaporator. The resulting oily residue can be distilled under reduced pressure to isolate a purified fraction of tetrabutylethylenediamine.

[Compound]

Name

alkyl halide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

alkyl halide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([NH2:4])[CH2:2][NH2:3].Cl[CH2:6][CH2:7][CH2:8][CH3:9]>>[CH2:6]([N:3]([CH2:6][CH2:7][CH2:8][CH3:9])[CH2:2][CH2:1][N:4]([CH2:6][CH2:7][CH2:8][CH3:9])[CH2:6][CH2:7][CH2:8][CH3:9])[CH2:7][CH2:8][CH3:9]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.5 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CN)N

|

Step Two

|

Name

|

|

|

Quantity

|

2.2 mol

|

|

Type

|

reactant

|

|

Smiles

|

ClCCCC

|

Step Three

[Compound]

|

Name

|

alkyl halide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

alkyl halide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

was fairly homogenized

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to the resulting reaction mixture

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

from a pressure-equalizing addition funnel under efficient mechanical stirring

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the exothermic reaction which

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

by cooling the round-bottomed flask bath with the cooling bath so as

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain the reaction temperature below room temperature (e.g.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a chiller temperature ˜5° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture is then heated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(˜50° C. reaction temperature; ˜70-80° C. bath temperature) under efficient stirring

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After heating overnight

|

|

Duration

|

8 (± 8) h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the reaction set-up is modified for vacuum distillation and unreacted alkyl halide

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a majority of the DMF (about 400-450 mL) is removed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting residual mixture in the reaction flask is partitioned between water and ethyl acetate in a separatory funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separate the polyalkylated product from the inorganic salts

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous fraction is extracted three times with ethyl acetate

|

WASH

|

Type

|

WASH

|

|

Details

|

the combined ethyl acetate solutions are sequentially washed with water and brine solution

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The ethyl acetate extract

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

is dried over sodium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a rotary evaporator

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The resulting oily residue can be distilled under reduced pressure

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCC)N(CCN(CCCC)CCCC)CCCC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |